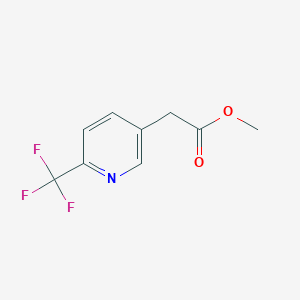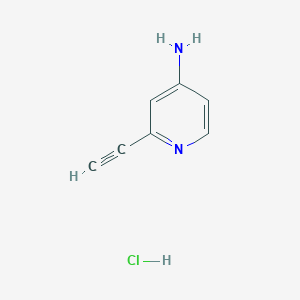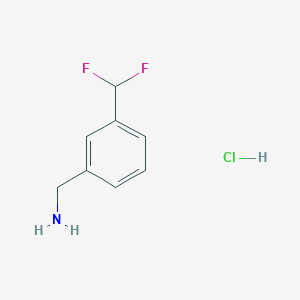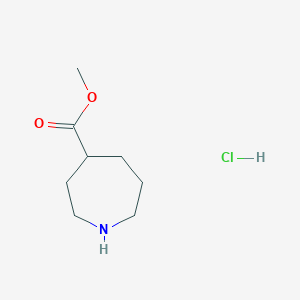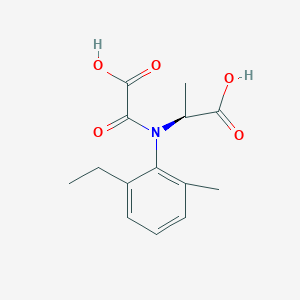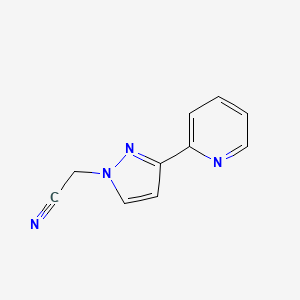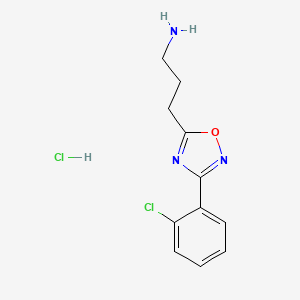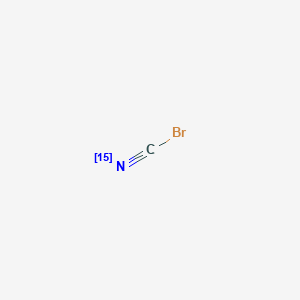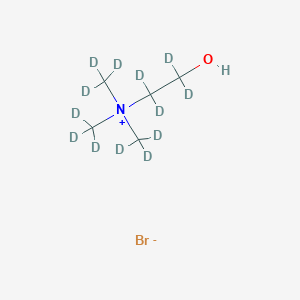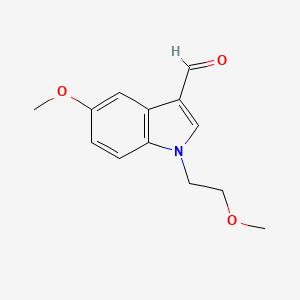![molecular formula C19H23BO2 B1429376 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1381960-58-2](/img/structure/B1429376.png)
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane
Descripción general
Descripción
“4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula CHBOS. It has an average mass of 250.165 Da and a monoisotopic mass of 250.119888 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
Researchers have utilized this compound in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which exhibit inhibitory activity against serine proteases like thrombin. These compounds, interestingly, show weak N–B coordination in solution, highlighting their potential for chemical modification and interaction studies (Spencer et al., 2002).
Material Science and Polymer Synthesis
In materials science, the compound has been pivotal in creating novel boron-containing stilbene derivatives for potential use in LCD technology and as intermediates for conjugated polyene synthesis. This highlights its utility in developing new materials with specific optical properties (Das et al., 2015).
Fluorescence and Detection Applications
A notable application is its use in synthesizing a pyrene derivative for sensitive and selective detection of H2O2 in living cells. This derivative's outstanding sensitivity and selectivity for H2O2 underline the compound's role in developing fluorescent probes for biological applications (Nie et al., 2020).
Catalysis and Chemical Reactions
Furthermore, it has been involved in the synthesis of boron-containing compounds, offering insights into molecular structures through crystallographic and DFT studies. This research provides valuable information on the physicochemical properties of boronate esters, crucial for various chemical reactions and potential drug synthesis (Huang et al., 2021).
Biomedical Research
Additionally, pinacolyl boronate-substituted stilbenes synthesized using this compound have shown lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This application signifies the compound's potential in biomedical research for developing lipid-lowering drugs (Das et al., 2011).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGPSLHJMDVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739615 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
CAS RN |
1381960-58-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)
